Chemical structure and properties of 5-Amino-6-(cyclohexylamino)pyridin-2-ol
Chemical structure and properties of 5-Amino-6-(cyclohexylamino)pyridin-2-ol
An In-depth Technical Guide to 5-Amino-6-(cyclohexylamino)pyridin-2-ol: Structure, Properties, and Potential Applications
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Amino-6-(cyclohexylamino)pyridin-2-ol, a substituted aminopyridinol. Due to the limited direct literature on this specific molecule, this document synthesizes information from closely related analogs to project its chemical structure, physicochemical properties, and potential biological activities. The guide is intended to serve as a foundational resource for researchers interested in the therapeutic potential of novel aminopyridine derivatives. We will explore a plausible synthetic route, predict its spectroscopic characteristics, and discuss its potential as a scaffold in drug discovery, drawing parallels from established data on similar compounds.
Introduction: The Therapeutic Potential of the Aminopyridinol Scaffold
The pyridine ring and its derivatives are fundamental building blocks in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] Aminopyridine moieties, in particular, are of significant interest due to their ability to form hydrogen bonds and participate in protein-ligand interactions, making them valuable pharmacophores.[1][2] The 2-aminopyridine substructure is a key component in drugs with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3][4] Furthermore, the pyridin-2-ol (or 2-pyridone) tautomer is a prevalent motif in numerous biologically active natural products and synthetic compounds.[5]
This guide focuses on the specific, albeit sparsely documented, molecule: 5-Amino-6-(cyclohexylamino)pyridin-2-ol. By dissecting its constituent functional groups—the 2-pyridone core, the C5 amino group, and the C6 cyclohexylamino substituent—we can extrapolate a detailed profile of its likely chemical and biological characteristics. This analysis aims to provide a robust starting point for the synthesis, characterization, and biological evaluation of this and related compounds.
Chemical Structure and Physicochemical Properties
The chemical structure of 5-Amino-6-(cyclohexylamino)pyridin-2-ol combines the aromaticity and hydrogen-bonding capabilities of the aminopyridinol core with the lipophilic and conformational features of the cyclohexyl group.
2.1. Predicted Physicochemical Properties
A summary of predicted physicochemical properties for 5-Amino-6-(cyclohexylamino)pyridin-2-ol is presented in Table 1. These values are estimated based on the properties of related molecules such as 2-aminopyridine and its derivatives.[6][7]
| Property | Predicted Value | Rationale/Supporting Evidence |
| Molecular Formula | C₁₁H₁₇N₃O | Based on the constituent atoms. |
| Molecular Weight | 207.27 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to light brown solid | 2-aminopyridine appears as a white to light brown solid.[6] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water. | 2-aminopyridine is soluble in water and alcohol.[8] The addition of the cyclohexyl group is expected to decrease water solubility. |
| LogP | 1.5 - 2.5 | The cyclohexyl group will increase lipophilicity compared to simpler aminopyridinols. |
| pKa | Basic (amino groups) and acidic (hydroxyl group) | The exocyclic amino groups will be basic, while the pyridinol hydroxyl will be weakly acidic. |
Proposed Synthetic Pathway
While a specific synthesis for 5-Amino-6-(cyclohexylamino)pyridin-2-ol is not documented, a plausible route can be designed based on established methods for the synthesis of substituted 2-pyridones.[9][10][11] A potential synthetic workflow is outlined below.
Caption: Proposed synthetic route for the target compound.
3.1. Step-by-Step Experimental Protocol
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Nitration of a Substituted Pyridine Precursor: Begin with a suitable 2-hydroxypyridine derivative. Electrophilic nitration at the C5 position can be achieved using standard nitrating agents (e.g., a mixture of nitric acid and sulfuric acid).
-
Nucleophilic Aromatic Substitution: The resulting 5-nitropyridin-2-ol derivative can then undergo nucleophilic aromatic substitution at an activated C6 position (e.g., a chloro or other leaving group) with cyclohexylamine. This reaction is typically performed in a polar aprotic solvent at elevated temperatures.
-
Reduction of the Nitro Group: The final step involves the reduction of the nitro group to an amino group. This can be accomplished using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl).
Spectroscopic Characterization (Predicted)
The identity and purity of the synthesized 5-Amino-6-(cyclohexylamino)pyridin-2-ol would be confirmed through a combination of spectroscopic techniques.[12]
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [13][14][15]
-
¹H NMR:
-
Aromatic Protons: Signals corresponding to the protons on the pyridine ring are expected in the aromatic region (δ 6.0-8.0 ppm).
-
Cyclohexyl Protons: A complex multiplet in the aliphatic region (δ 1.0-2.0 ppm) will be characteristic of the cyclohexyl group. The proton on the carbon attached to the nitrogen will likely be a distinct signal further downfield.
-
Amine and Hydroxyl Protons: Broad singlets for the NH₂ and OH protons are anticipated. Their chemical shifts will be concentration-dependent and these signals will disappear upon D₂O exchange.
-
-
¹³C NMR:
-
Pyridine Carbons: Resonances for the carbon atoms of the pyridine ring will appear in the downfield region (δ 100-160 ppm).
-
Cyclohexyl Carbons: Signals for the cyclohexyl carbons are expected in the upfield region (δ 20-50 ppm).
-
4.2. Infrared (IR) Spectroscopy [12][13]
-
N-H Stretching: Primary amines typically show two absorption bands around 3350 and 3450 cm⁻¹. The secondary amine will show a single band around 3350 cm⁻¹.
-
O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.
-
C=C and C=N Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: Absorptions in the 1250-1350 cm⁻¹ range can be attributed to the C-N bonds.
4.3. Mass Spectrometry (MS) [16][17][18]
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (m/z ≈ 207.27 or 208.28).
-
Fragmentation Pattern: Characteristic fragmentation patterns would include the loss of the cyclohexyl group and fragments of the pyridine ring.
Potential Biological Activities and Therapeutic Applications
The structural motifs present in 5-Amino-6-(cyclohexylamino)pyridin-2-ol suggest a range of potential biological activities.
Caption: Potential biological activities of the target compound.
5.1. Anticancer Potential
Many aminopyridine and aminopyrimidine derivatives have demonstrated significant anticancer activity.[19][20] These compounds often act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. The aminopyridine scaffold can form key hydrogen bonds within the ATP-binding pocket of kinases.
5.2. Anti-inflammatory Properties
Substituted pyridines and pyrimidines have been investigated for their anti-inflammatory effects.[21] The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX).
5.3. Antimicrobial Activity
The 2-aminopyridine core is present in several compounds with antibacterial and antifungal properties.[22] These molecules can interfere with essential microbial metabolic pathways or disrupt cell wall synthesis.
5.4. Neurological Applications
Aminopyridines are known to be potassium channel blockers and have been explored for their potential in treating neurological disorders.[23][24] For instance, 4-aminopyridine is used to improve motor function in patients with multiple sclerosis. The specific substitution pattern of 5-Amino-6-(cyclohexylamino)pyridin-2-ol could modulate its activity and selectivity for different ion channels.
Experimental Workflow for Biological Evaluation
A standardized workflow is essential for evaluating the biological activity of a novel compound.
Caption: A typical workflow for assessing biological activity.
6.1. In Vitro Cytotoxicity Assay (MTT Assay) [19]
This assay is a common first step to determine the general toxicity of a compound against various cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 5-Amino-6-(cyclohexylamino)pyridin-2-ol and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Conclusion and Future Directions
While direct experimental data for 5-Amino-6-(cyclohexylamino)pyridin-2-ol is currently unavailable, this in-depth analysis based on the established chemistry and biology of its structural analogs provides a strong rationale for its synthesis and investigation. The combination of the aminopyridinol core with a cyclohexylamino substituent presents a unique chemical entity with the potential for diverse biological activities. Future research should focus on the successful synthesis and purification of this compound, followed by a thorough spectroscopic characterization to confirm its structure. Subsequent biological screening, guided by the predictions outlined in this guide, will be crucial in uncovering its therapeutic potential. This systematic approach will not only elucidate the properties of this specific molecule but also contribute to the broader understanding of structure-activity relationships within the aminopyridine class of compounds.
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